molecular formula C21H16ClFN2O3S2 B2696004 (3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894673-99-5

(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2696004
CAS RN: 894673-99-5
M. Wt: 462.94
InChI Key: MISVKWJUKZYYLW-ODLFYWEKSA-N
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Description

(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S2 and its molecular weight is 462.94. The purity is usually 95%.
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Scientific Research Applications

Chemical Interactions and Properties

The compound has been studied for its intermolecular interactions and properties. One study focused on the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including a fluoro derivative and a chloro derivative, which are structurally similar to the compound . These interactions were analyzed using various thermal techniques and quantum mechanical calculations, providing insights into the nature of these interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Spectroscopic Analysis

A study conducted in 2021 explored the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This included the evaluation of geometric parameters, electronic properties, molecular electrostatic potentials, and spectroscopic properties using DFT calculations and experimental comparisons (Beytur & Avinca, 2021).

Synthesis and Structural Analysis

In 1981, a study on the synthesis and ring opening of Benzothienooxazines was conducted. This research might provide insights into the synthetic pathways and structural dynamics of compounds similar to the one , including methods and reactions involving chloro and fluoro substituents (Ried, Oremek, & Guryn, 1981).

Application in Sensing and Magnetic Properties

Functionalization of microporous lanthanide-based metal-organic frameworks by dicarboxylate ligands with methyl-substituted Thieno[2,3-b]thiophene groups was studied in 2016. This research highlights the potential application of similar compounds in sensing activities and magnetic properties (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).

Antiinflammatory and Analgesic Activities

A study on 4H-thieno[3,4-c]pyrazole derivatives, which share structural features with the compound , revealed their potential antiinflammatory, analgesic, antipyretic, and platelet antiaggregating activities. This indicates possible pharmacological applications for similar compounds (Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).

properties

IUPAC Name

(3Z)-3-[(3-chloro-4-fluoroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S2/c1-13-2-4-14(5-3-13)12-25-18-8-9-29-21(18)20(26)19(30(25,27)28)11-24-15-6-7-17(23)16(22)10-15/h2-11,24H,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISVKWJUKZYYLW-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=C(C=C4)F)Cl)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=C(C=C4)F)Cl)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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